molecular formula C20H32O3 B12413740 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11

14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11

Cat. No.: B12413740
M. Wt: 331.5 g/mol
InChI Key: DXOYQVHGIODESM-RTPNYERZSA-N
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Description

14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 is a deuterated form of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic acid, which is an epoxy fatty acid derived from arachidonic acid. This compound is part of the epoxygenase pathway of arachidonic acid metabolism and plays a significant role in various biological processes, including inflammation and vascular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 typically involves the epoxidation of arachidonic acid-D11. The process can be carried out using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent the formation of side products .

Industrial Production Methods

Industrial production of this compound may involve the large-scale epoxidation of deuterated arachidonic acid using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and verification of the product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Dihydroxyeicosatrienoic acids (DHETs): Formed through oxidation.

    Vicinal diols: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 has several scientific research applications:

Mechanism of Action

The mechanism of action of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific epoxide structure, which imparts distinct biological activities compared to other fatty acids. Its deuterated form allows for precise quantification and tracking in metabolic studies, making it a valuable tool in research .

Properties

Molecular Formula

C20H32O3

Molecular Weight

331.5 g/mol

IUPAC Name

(5Z,8Z)-10-[(2S,3R)-3-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2

InChI Key

DXOYQVHGIODESM-RTPNYERZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Origin of Product

United States

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